2,3,3-Trichlorotetrahydrofuran

Description

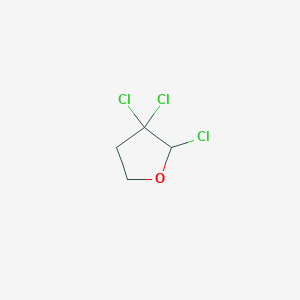

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trichlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAAFQNIDDDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339183 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-41-4 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,3 Trichlorotetrahydrofuran

Direct Halogenation Approaches

Direct halogenation of the tetrahydrofuran (B95107) ring presents a straightforward route to 2,3,3-Trichlorotetrahydrofuran. This typically involves the use of potent chlorinating agents and, in some cases, catalytic systems to enhance reactivity and selectivity.

Catalyzed Chlorination of Tetrahydrofuran with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a widely utilized reagent for the chlorination of organic substrates, including ethers. The catalyzed chlorination of tetrahydrofuran with sulfuryl chloride represents a key method for the synthesis of polychlorinated derivatives.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that require careful tuning include temperature, reaction time, and the molar ratio of reactants and catalyst. The choice of solvent is also a critical factor. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of chlorination reactions can be applied. Inert solvents that are stable to the reaction conditions are typically preferred.

Table 1: General Parameters for Optimization of Ether Chlorination

| Parameter | Range/Options | Considerations |

| Temperature | Varies | Higher temperatures may increase reaction rate but can also lead to undesired side products and decomposition of the chlorinating agent. |

| Solvent | Chlorinated hydrocarbons, ethers, etc. | The solvent should be inert to the reactants and catalyst and provide good solubility for all components. |

| Catalyst Loading | Varies | The optimal catalyst concentration will balance reaction rate enhancement with potential for side reactions and decomposition of sulfuryl chloride. |

| Molar Ratio (SO₂Cl₂:THF) | Varies | A stoichiometric excess of sulfuryl chloride may be required to achieve higher degrees of chlorination. |

Use of Alternative Chlorinating Agents

Beyond sulfuryl chloride, a variety of other chlorinating agents can be employed for the halogenation of ethers. The choice of reagent can influence the selectivity and extent of chlorination. Common alternative chlorinating agents include:

Chlorine (Cl₂): Often used in radical chlorination reactions, typically initiated by UV light or a radical initiator.

N-Chlorosuccinimide (NCS): A milder chlorinating agent often used for allylic and benzylic chlorinations, but can also be used for the chlorination of ethers.

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can also lead to ring-opening in cyclic ethers.

Thionyl Chloride (SOCl₂): While primarily used for converting alcohols to alkyl chlorides, it can also chlorinate ethers under certain conditions.

The selection of an appropriate alternative chlorinating agent would depend on the desired degree of chlorination, the stability of the starting material and product to the reaction conditions, and the desired selectivity.

Indirect Synthetic Pathways

In addition to direct chlorination, this compound can potentially be synthesized through multi-step reaction sequences starting from various organic precursors.

Multi-Step Preparations from Diverse Organic Precursors

Indirect routes to this compound could involve the construction of the tetrahydrofuran ring with the chlorine atoms already in place or introduced at an intermediate stage. Potential precursors could include appropriately functionalized acyclic compounds that can be cyclized to form the desired chlorinated heterocycle. For instance, a strategy could involve the synthesis of a chlorinated diol or a related bifunctional molecule that can undergo intramolecular cyclization. However, specific and well-established multi-step synthetic routes for this compound from diverse organic precursors are not prominently documented in the scientific literature, suggesting that direct chlorination of tetrahydrofuran remains the more common approach.

Cyclohexanone as Starting Material in Multi-Step Sequences

The utilization of cyclohexanone as a foundational molecule for the synthesis of this compound involves a series of transformative steps, culminating in a ring contraction of a chlorinated cyclohexanone derivative. This pathway leverages the accessible chemistry of cyclohexanone to construct the more complex tetrahydrofuran ring system.

A documented synthetic route initiates with the conversion of cyclohexanone into polychlorinated intermediates. Specifically, a three-step process has been reported for the preparation of 3,3,6,6-tetrachloro-1,2-cyclohexanedione, which proceeds through the substitution of α-dichloro- and trichlorocyclohexanones. Although the direct conversion of this dione to this compound is a complex transformation, it is theorized to proceed via a ring contraction mechanism, a known reaction class for cyclic ketones. Such rearrangements can be facilitated under various chemical conditions.

A generalized conceptual framework for this synthetic sequence is as follows:

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclohexanone | Chlorinating Agent(s) | Polychlorinated Cyclohexanone |

| 2 | Polychlorinated Cyclohexanone | Base or Lewis Acid | Rearrangement Precursor |

| 3 | Rearrangement Precursor | Heat or Catalyst | This compound |

Strategies Involving Substitution and Subsequent Chlorination

An alternative strategy employs the introduction of a functional group onto the cyclohexanone framework to guide the subsequent chlorination and ring-forming steps. This method offers enhanced control over the regiochemistry of the chlorination process.

One plausible pathway involves the formation of an enol acetate, such as a 2-acetoxy-2-cyclohexenone derivative, from a partially chlorinated cyclohexanone. The double bond within this intermediate provides a reactive site for electrophilic chlorination. The addition of chlorine across this double bond can generate a dichlorinated species that is primed for cyclization to the tetrahydrofuran ring. In this process, the acetoxy group may function as a leaving group or otherwise participate in the rearrangement mechanism.

The conceptual steps for this strategy are outlined below:

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclohexanone derivative | Enolization and Acylation | 2-Acetoxy-cyclohexenone derivative |

| 2 | 2-Acetoxy-cyclohexenone derivative | Electrophilic Chlorination | Dichloroacetoxy-cyclohexane intermediate |

| 3 | Dichloroacetoxy-cyclohexane intermediate | Cyclization/Rearrangement | This compound |

Preparation from Related Cyclic or Acyclic Intermediates

The synthesis of this compound can also be achieved through the direct chlorination of tetrahydrofuran. The use of sulfuryl chloride (SO₂Cl₂) has been identified as a suitable reagent for this transformation. This reaction is believed to occur via a free-radical mechanism, where hydrogen atoms on the tetrahydrofuran ring are substituted by chlorine atoms.

Other cyclic precursors, such as γ-butyrolactone, have been considered as potential starting materials. The conversion of the lactone to the desired chlorinated ether would necessitate reduction of the carbonyl group followed by chlorination. Alternatively, direct reaction with a potent chlorinating agent could potentially effect a ring-opening, chlorination, and subsequent re-cyclization sequence.

From an acyclic standpoint, derivatives of 1,4-butanediol offer a theoretical route. A carefully controlled chlorination of the butanediol backbone, followed by an intramolecular Williamson ether synthesis, could yield the target tetrahydrofuran ring. The primary challenge in this approach is achieving the precise 2,3,3-trichloro substitution pattern.

A summary of these approaches is provided below:

| Starting Material | Key Transformation(s) |

|---|---|

| Tetrahydrofuran | Direct chlorination with SO₂Cl₂ |

| γ-Butyrolactone | Reduction and subsequent chlorination or direct chlorinolysis |

| 1,4-Butanediol derivative | Selective chlorination and intramolecular cyclization |

Purity and Yield Considerations in Synthesis Development

Catalytic methods generally provide significant advantages over stoichiometric reactions. These benefits include enhanced selectivity, which minimizes the formation of isomeric and over-chlorinated byproducts. Catalysis often allows for milder reaction conditions, which can improve product stability and reduce energy costs. Consequently, catalytic processes can lead to higher isolated yields and simplify purification procedures due to a cleaner reaction profile.

In the direct chlorination of tetrahydrofuran, a catalytic system could be designed to favor the formation of the 2,3,3-trichloro isomer. The optimization of reaction parameters such as solvent, temperature, and time is also crucial for maximizing both yield and purity.

The following table provides a comparative overview of the expected yields and purities for different synthetic strategies:

| Synthetic Approach | Expected Yield | Expected Purity | Key Considerations |

|---|---|---|---|

| Catalysed Quantitative Synthesis | High (Quantitative) | High | Catalyst selection, reaction optimization |

| Direct Chlorination (uncatalyzed) | Moderate to High | Moderate | Potential for over-chlorination and isomer formation |

| Multi-step from Cyclohexanone | Moderate | Moderate to High | Cumulative yield of multiple steps, purification of intermediates |

Chemical Transformations and Derivatization Strategies of 2,3,3 Trichlorotetrahydrofuran

Nucleophilic Substitution Reactions at Chlorine Centers

No specific studies on the nucleophilic substitution reactions at the chlorine centers of 2,3,3-trichlorotetrahydrofuran have been identified. The reactivity of the chlorine at the C-2 position, being part of an α-chloro ether, is expected to be different from the geminal dichlorides at the C-3 position. Detailed studies would be needed to determine the regioselectivity of nucleophilic attack, the influence of different nucleophiles (e.g., alkoxides, amines, thiolates), and the stereochemical outcomes of such reactions.

Ring-Opening Reactions and Formation of Acyclic Products

While the ring-opening of tetrahydrofuran (B95107) and its simpler derivatives is a well-known process, often catalyzed by Lewis or Brønsted acids, no literature detailing the ring-opening of this compound could be located. The electron-withdrawing effects of the chlorine atoms would likely affect the stability of any cationic intermediates, influencing the reaction conditions required and the structure of the resulting acyclic products.

Hydrolysis and Alcoholysis Reactions of Halogenated Tetrahydrofurans

Specific data on the hydrolysis and alcoholysis of this compound is not available. These solvolysis reactions would be crucial for understanding the stability of the compound in protic media and for the synthesis of new derivatives. Research would be required to determine the reaction rates, product distributions, and mechanisms for these transformations.

Acetolysis and Formolysis Reactions of this compound Derivatives

There is no available research on the acetolysis or formolysis of this compound or its derivatives. Such studies would provide insight into the behavior of the compound under acidic, non-aqueous conditions and could be a pathway to functionalized products.

Strategies for Regioselective and Stereoselective Functionalization

The development of regioselective and stereoselective functionalization strategies is a cornerstone of modern synthetic chemistry. However, no methods have been specifically reported for this compound. Given the multiple reactive sites (three C-Cl bonds and the ether linkage), achieving controlled functionalization would be a significant synthetic challenge requiring dedicated investigation.

Information regarding "this compound" as a Synthetic Building Block is Not Available in Publicly Accessible Resources

Following a comprehensive search of available chemical literature and databases, no specific information was found regarding the use of This compound as a synthetic building block in organic chemistry. The search aimed to uncover its applications in the synthesis of complex organic molecules, its use in heterocyclic chemistry, its role in constructing carbon scaffolds, and a comparison with other halogenated building blocks, as per the requested outline.

Despite extensive queries into its reactivity, potential for derivatization, and its role as a precursor, the search results did not yield any publications, patents, or scholarly articles detailing the synthetic utility of this specific compound. General search results discussed the synthesis and reactions of other related compounds, such as furan (B31954), tetrahydrofuran, and various dihydrofuran derivatives, but consistently lacked any mention of this compound.

Typical reactions for a polychlorinated compound of this nature might be expected to include elimination or dehydrochlorination to form unsaturated heterocycles like 3,3-dichloro-2,3-dihydrofuran, or nucleophilic substitution at the 2-position. However, no documented examples of these or any other transformations involving this compound could be located.

This absence of information suggests that this compound is either an obscure compound with very limited and unpublished applications in organic synthesis or that it is not a commonly used precursor for the types of transformations outlined. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information.

Advanced Analytical Techniques for Characterization and Mechanistic Analysis of 2,3,3 Trichlorotetrahydrofuran

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of molecules. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2,3,3-Trichlorotetrahydrofuran, ¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their connectivity, and their spatial relationships. The protons on the tetrahydrofuran (B95107) ring would exhibit characteristic chemical shifts and splitting patterns based on their proximity to the chlorine atoms and the ether oxygen. Protons on the carbon adjacent to the oxygen (C5) and the carbon bearing a single chlorine (C2) would likely appear further downfield due to the deshielding effects of these electronegative atoms. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of the carbon atoms would be highly influenced by the attached chlorine atoms and the ring oxygen, with carbons bonded directly to these electronegative atoms resonating at lower fields. A proton-decoupled ¹³C NMR spectrum would show a single peak for each chemically non-equivalent carbon.

Specific, peer-reviewed NMR spectral data for this compound, which would be presented in data tables, could not be located.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M+) would be expected. Due to the presence of three chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule with three chlorine atoms, this would result in a series of peaks (M+, M+2, M+4, M+6) with predictable relative intensities, confirming the number of chlorine atoms in the ion.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which could be used to confirm its elemental composition (C₄H₅Cl₃O). Analysis of the fragmentation pattern would provide further structural information. Common fragmentation pathways for cyclic ethers and halogenated compounds would be expected, such as the loss of chlorine atoms, cleavage of the tetrahydrofuran ring, or loss of small neutral molecules.

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include:

C-H stretching: Bands corresponding to the stretching vibrations of the C-H bonds on the saturated ring structure, typically appearing in the 2850-3000 cm⁻¹ region.

C-O stretching: A strong absorption band characteristic of the C-O-C ether linkage in the tetrahydrofuran ring, usually found in the 1050-1150 cm⁻¹ range.

C-Cl stretching: Absorptions corresponding to the carbon-chlorine bonds, which typically appear in the fingerprint region between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms might lead to complex absorptions in this region.

Published, verifiable IR spectra for this compound could not be found to create a representative data table of absorption bands.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for separating isomers. Gas chromatography (GC) is a particularly suitable technique for volatile compounds like chlorinated hydrocarbons.

To analyze this compound, GC would be the primary method. A sample would be vaporized and passed through a capillary column with a specific stationary phase. The separation would be based on the compound's boiling point and its interactions with the stationary phase. This technique would be effective in separating this compound from any remaining starting materials (like tetrahydrofuran), byproducts of the chlorination reaction, or solvents.

Furthermore, the C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S isomers). To separate these stereoisomers, chiral gas chromatography would be necessary. This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Specific protocols or chromatograms detailing the separation of this compound or its isomers are not documented in the available scientific sources.

X-ray Diffraction for Solid-State Structural Determination (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.

For X-ray diffraction analysis to be applicable, this compound must first be obtained as a single crystal of suitable quality. Given that many small halogenated organic molecules are liquids or low-melting solids at room temperature, obtaining such a crystal could be challenging and might require specialized crystallization techniques at low temperatures. If a crystal were successfully analyzed, the resulting data would confirm the connectivity of the atoms, the conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation), and the relative stereochemistry if a single enantiomer crystallized.

There is no information in the scientific literature to indicate that this compound has been crystallized and its structure determined by X-ray diffraction.

Computational Chemistry and Theoretical Studies of 2,3,3 Trichlorotetrahydrofuran

Electronic Structure and Reactivity Predictions

No specific studies on the electronic structure or reactivity predictions for 2,3,3-trichlorotetrahydrofuran were found. Such a study would typically involve calculations of molecular orbitals, electron density distribution, and electrostatic potential to predict sites of electrophilic and nucleophilic attack.

Quantum Chemical Calculations of Reaction Pathways and Transition States

There is no available research detailing quantum chemical calculations of reaction pathways and transition states involving this compound. These studies are crucial for understanding the mechanisms of reactions such as nucleophilic substitution or elimination.

Conformational Analysis and Energetics

A conformational analysis of this compound, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the literature.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

No molecular dynamics simulations have been published that investigate the behavior of this compound in solution or the dynamics of its reactions. These simulations would provide insight into the role of the solvent in reaction mechanisms and rates.

Application of Density Functional Theory (DFT) in Mechanistic Investigations

While Density Functional Theory (DFT) is a widely used method for investigating reaction mechanisms, no specific applications of DFT to elucidate the mechanistic pathways of reactions involving this compound have been documented.

Comparative Studies with Analogous Chlorinated Cyclic Ethers

Synthesis and Reactivity Parallels with 2,3,3-Trichlorotetrahydropyran

The synthesis of chlorinated cyclic ethers like 2,3,3-trichlorotetrahydrofuran and 2,3,3-trichlorotetrahydropyran can often be achieved through direct chlorination of the parent heterocycle. While specific methodologies may be tailored for each compound, the underlying principles of free-radical halogenation are generally applicable.

For this compound, a common laboratory synthesis involves the chlorination of tetrahydrofuran (B95107) using reagents such as sulfuryl chloride. This reaction proceeds via a free-radical chain mechanism, where the substitution of hydrogen atoms with chlorine occurs. The formation of the 2,3,3-trichloro isomer is a result of the reaction conditions and the relative stability of the radical intermediates.

A parallel synthetic strategy can be envisioned for 2,3,3-trichlorotetrahydropyran, starting from tetrahydropyran (B127337). General methods for the synthesis of tetrahydropyran derivatives are well-established, often involving Prins cyclization or the hydroalkoxylation of γ-hydroxy olefins. beilstein-journals.orgorganic-chemistry.org Once the parent tetrahydropyran ring is obtained, it can be subjected to chlorination. It is expected that the reaction of tetrahydropyran with a chlorinating agent like sulfuryl chloride would yield a mixture of chlorinated products, including 2,3,3-trichlorotetrahydropyran.

In terms of reactivity, both this compound and its tetrahydropyran analogue are influenced by the presence of the ether oxygen and the multiple chlorine substituents. The ether linkage can be cleaved under strongly acidic conditions. researchgate.net However, the reactivity of the C-H bonds towards further substitution or elimination reactions is significantly affected by the ring size. Studies on the reactivity of cyclic ethers with chlorine atoms have indicated that the reaction rate coefficient can increase with the number of CH2 groups adjacent to the ether group. rsc.org This suggests that the six-membered tetrahydropyran ring may exhibit a higher reactivity towards chlorination compared to the five-membered tetrahydrofuran ring under similar conditions.

| Compound | Parent Heterocycle | Potential Synthetic Route | Key Reactivity Features |

|---|---|---|---|

| This compound | Tetrahydrofuran | Direct chlorination with agents like sulfuryl chloride | Susceptible to ether cleavage under strong acids; reactivity influenced by the five-membered ring structure. |

| 2,3,3-Trichlorotetrahydropyran | Tetrahydropyran | Direct chlorination of the pre-formed tetrahydropyran ring | Potentially higher reactivity towards further chlorination compared to its tetrahydrofuran counterpart due to the larger ring size. rsc.org |

Structure-Activity Relationships Across Halogenated Tetrahydrofuran and Tetrahydropyran Systems

The relationship between the structure of halogenated cyclic ethers and their chemical reactivity or biological activity is a critical area of study. The number and position of halogen atoms, as well as the size of the ether ring, are key determinants of a molecule's properties.

The presence of chlorine atoms, being strongly electron-withdrawing, has a profound impact on the reactivity of the tetrahydrofuran and tetrahydropyran rings. This electron-withdrawing effect can decrease the reactivity of adjacent C-H bonds towards radical abstraction by strengthening the carbon-hydrogen bonds. upenn.edu Therefore, the location of chlorine substitution dictates the reactivity of the remaining hydrogens on the ring.

In the context of the ring system, the five-membered tetrahydrofuran ring and the six-membered tetrahydropyran ring present different conformational flexibilities and bond angles, which in turn affect their reactivity. As previously mentioned, the rate of reaction with chlorine atoms can be greater for the larger tetrahydropyran ring. rsc.org This can be attributed to the greater flexibility of the six-membered ring, which may better accommodate the formation of radical intermediates during chlorination.

A theoretical investigation into the reaction of the chlorine radical with tetrahydrofuran has shown that abstraction of a hydrogen atom from the α-position (adjacent to the oxygen) is the preferred pathway for degradation. nih.gov This highlights the activating effect of the ether oxygen on the adjacent C-H bonds. When chlorine atoms are introduced onto the ring, they will compete with this activating effect.

| Structural Feature | Influence on Reactivity/Activity | Example |

|---|---|---|

| Ring Size (Tetrahydrofuran vs. Tetrahydropyran) | Larger ring size may lead to increased reactivity with chlorine atoms. rsc.org | Tetrahydropyran may be more readily chlorinated than tetrahydrofuran. |

| Position of Chlorine Substituents | Electron-withdrawing chlorine atoms decrease the reactivity of adjacent C-H bonds towards radical reactions. upenn.edu | In a chlorinated tetrahydrofuran, hydrogens on carbons adjacent to a C-Cl bond will be less reactive. |

| Number of Chlorine Substituents | Increasing the number of chlorine atoms generally decreases the overall reactivity of the remaining C-H bonds. | A trichlorinated tetrahydrofuran will be less reactive to further chlorination than a monochlorinated one. |

Differential Reactivity of Positional Isomers and Related Compounds

The specific placement of chlorine atoms on the tetrahydrofuran or tetrahydropyran ring leads to positional isomers with distinct chemical reactivities. This differential reactivity is primarily governed by the electronic effects of the chlorine atoms and steric hindrance.

The electron-withdrawing nature of chlorine has a deactivating effect on the carbon atom to which it is attached and, to a lesser extent, on adjacent carbon atoms. upenn.edu This means that in a molecule like this compound, the hydrogen atom at the 2-position will be less susceptible to abstraction than a hydrogen atom at the 5-position, which is further away from the electron-withdrawing influence of the three chlorine atoms.

Let's consider the hypothetical reactivity of different trichlorotetrahydrofuran isomers towards a further radical chlorination reaction. The position of the fourth chlorine atom will be directed by the relative reactivity of the remaining C-H bonds in each isomer.

In This compound , the remaining hydrogens are at the 2, 4, and 5 positions. The hydrogen at the 2-position is adjacent to one chlorine atom and the ether oxygen. The hydrogens at the 4-position are adjacent to the C-3 bearing two chlorine atoms. The hydrogens at the 5-position are adjacent to the ether oxygen but further from the chlorine atoms. Based on the deactivating effect of chlorine, the hydrogens at the 5-position would be expected to be the most reactive.

In a hypothetical 2,3,5-trichlorotetrahydrofuran isomer, the hydrogens at the 2, 3, 4, and 5-positions would all have their reactivity influenced by the neighboring chlorine atoms and the ether oxygen. The hydrogens on the carbon at position 4 would likely be the most reactive as they are beta to two chlorine atoms and not directly adjacent to the deactivating influence of a chlorine atom on the same or adjacent carbon.

This differential reactivity is crucial in synthetic chemistry, as it can be exploited to achieve selective functionalization of specific positions on the chlorinated cyclic ether ring.

| Isomer | Most Reactive C-H Bond(s) for Further Substitution | Rationale |

|---|---|---|

| This compound | Position 5 | Furthest from the strong electron-withdrawing effects of the three chlorine atoms. |

| Hypothetical 2,3,5-Trichlorotetrahydrofuran | Position 4 | Not immediately adjacent to a carbon with a chlorine substituent, thus experiencing less of the deactivating inductive effect. upenn.edu |

Future Directions in the Study of this compound Remain Uncharted

Despite a comprehensive search of scientific literature and chemical databases, specific research concerning the future directions and emerging research avenues for the chemical compound This compound is not available. Information regarding its synthesis, catalytic transformations, integration into flow chemistry systems, and potential applications in materials science is presently absent from the public domain of scientific research.

This lack of available data prevents a detailed exploration of the topics outlined, including:

Future Directions and Emerging Research Avenues for 2,3,3 Trichlorotetrahydrofuran

Advanced Materials Science Applications:There is no indication in the current body of scientific literature that 2,3,3-trichlorotetrahydrofuran has been considered for or applied in the field of materials science.

While general information exists for the synthesis and application of tetrahydrofuran (B95107) and some of its chlorinated derivatives, such as 2,3-dichlorotetrahydrofuran, these details are not transferable to the specific trifluoro-substituted compound . The unique substitution pattern of this compound would significantly influence its chemical and physical properties, making direct analogies to other chlorinated tetrahydrofurans speculative.

Further research would be required to first synthesize and characterize this compound before any future research directions or applications could be meaningfully explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3-Trichlorotetrahydrofuran, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via chlorination of tetrahydrofuran derivatives using reagents like Cl₂ or SOCl₂ under controlled temperatures (e.g., 0–25°C). Optimization involves adjusting solvent polarity (e.g., THF or dichloromethane), stoichiometry of chlorinating agents, and reaction time. Purification typically employs column chromatography or distillation. Safety protocols, including fume hood use and protective equipment, are critical due to toxic byproducts .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in hexasubstituted dihydrofuran analogs (e.g., CCDC 1828960) . Complementary techniques include:

- NMR : H and C NMR to assign stereochemistry and confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What physicochemical properties (e.g., logP, boiling point) are critical for handling this compound in lab settings?

- Methodology : Key properties include:

- logP : ~2.15 (indicative of moderate hydrophobicity), determined via reverse-phase HPLC or computational tools like PubChem .

- Boiling Point : Estimated via gas chromatography (GC) under standardized conditions (e.g., NIST protocols) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density and orbital interactions.

- Isotopic Labeling : O or Cl isotopes track substitution pathways in kinetic studies .

- Experimental Validation : Compare reaction outcomes with structurally similar analogs (e.g., 2,2,4,4-tetramethyltetrahydrofuran) to isolate steric contributions .

Q. What are the metabolic pathways and toxicological risks associated with this compound exposure?

- Methodology :

- In Vitro Assays : Liver microsome models (e.g., rat S9 fractions) identify cytochrome P450-mediated oxidation products.

- Toxicogenomics : RNA sequencing of exposed cell lines reveals stress-response pathways (e.g., oxidative stress markers) .

Q. How can this compound serve as a precursor in synthesizing functionalized heterocycles for materials science?

- Methodology :

- Cross-Coupling Reactions : Utilize Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups.

- Ring-Opening Polymerization : Initiate with Lewis acids (e.g., CrCl₃·3THF) to create chlorinated polyethers for specialty coatings .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

- Methodology :

- Critical Parameter Review : Compare solvent purity, catalyst aging, and moisture control across studies.

- Reproducibility Trials : Replicate methods under inert atmospheres (e.g., argon) to isolate oxygen-sensitive side reactions .

- Statistical Tools : Use Design of Experiments (DoE) to identify yield-limiting factors (e.g., temperature vs. reagent ratio).

Safety and Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.